molecular formula C23H24F3N3OS B460716 2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 664999-28-4

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B460716
CAS RN: 664999-28-4
M. Wt: 447.5g/mol
InChI Key: RSFSCTBSJSRHFF-UHFFFAOYSA-N
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Description

The compound “2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide” is a chemical with the molecular formula C23H24F3N3OS . It is a derivative of trifluoromethylpyridine, which is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 447.5163696 . Other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Chemical Degradation and Environmental Implications

This compound is structurally similar to acetaminophen, which has been extensively studied for its environmental impact and degradation pathways. Advanced oxidation processes (AOPs) are employed to treat contaminants like acetaminophen in water, generating various by-products. Research highlights the importance of understanding the degradation pathways and biotoxicity of these by-products to improve treatment methods and mitigate environmental threats. For instance, the degradation pathways of acetaminophen have been studied using computational methods and advanced experimental tests, revealing that certain by-products could be harmful or mutagenic. It's crucial to treat these contaminants effectively before releasing them into the environment to protect ecosystems. This research contributes to enhancing the degradation of similar compounds through AOP systems (Qutob et al., 2022).

Pharmacological Applications

In the field of pharmacology, the compound's structure relates to tetrahydroisoquinoline (THIQ), a scaffold known for its presence in various therapeutic agents. Initially, THIQ compounds were noted for neurotoxicity, but later studies revealed their potential in preventing neurodegenerative diseases like Parkinsonism in mammals. Fused THIQs have been explored for anticancer properties. The FDA approval of certain THIQ derivatives for cancer treatment marks a significant advancement in drug discovery. The patents on THIQ derivatives between 2010 and 2015 cover a wide range of therapeutic activities, including cancer, malaria, and central nervous system disorders. These findings underline the potential of similar compounds in drug discovery for various diseases, suggesting a promising future for these molecules in medicine (Singh & Shah, 2017).

Environmental Toxicology

Environmental toxicology studies focus on the fate and effects of chemical warfare agent degradation products, which are relevant to the environmental and occupational health. Understanding the degradation processes, including hydrolysis, microbial degradation, and oxidation, helps assess the environmental persistence and toxicity of these compounds. Certain degradation products may persist in the environment and possess significant toxicity, indicating the historical presence of chemical warfare agents or that degradation has occurred. These insights are crucial for environmental monitoring and proposing adequate treatment technologies for similar compounds (Munro et al., 1999).

properties

IUPAC Name

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3OS/c1-3-15-8-9-19-17(10-15)21(23(24,25)26)18(11-27)22(29-19)31-13-20(30)28-12-16-6-4-14(2)5-7-16/h4-7,15H,3,8-10,12-13H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFSCTBSJSRHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=C(C=C3)C)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

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